N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-25-14-6-8-15(9-7-14)27(23,24)21-13-5-10-16-17(11-13)26-12-19(2,3)18(22)20-16/h5-11,21H,4,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCKFJGUZILJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Overview
The compound belongs to the class of sulfonamides and features a benzoxazepine core , which is characterized by a fused bicyclic structure. The presence of substituents such as 3,3-dimethyl and 4-oxo enhances its chemical properties and biological interactions. The molecular formula is , with a molecular weight of approximately 360.44 g/mol.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound shows strong inhibitory effects against specific therapeutic targets such as cysteinyl proteinases. This inhibition is crucial for modulating biological pathways relevant to disease states.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial growth makes it a candidate for further development in antimicrobial therapies.
- Anticancer Potential : Interaction studies have shown that this compound may induce apoptosis in cancer cells by binding to critical receptors involved in cell survival pathways.
Comparative Studies
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3,3-dimethyl-4-oxo-2,5-dihydro-benzoxazepin-8-yl)benzamide | Structure | Lacks sulfonamide group; different biological activity profile |
| N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Structure | Ethyl substitution alters solubility and reactivity |
| N-(3-methylbenzamide) | Structure | Simpler structure; limited therapeutic applications |
These comparisons highlight how the presence of the sulfonamide group and the specific substitutions on the benzoxazepine core influence the biological activity and therapeutic potential of the compound.
Antibacterial Activity
A study conducted on a series of synthesized compounds including this compound demonstrated its effectiveness against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
- Methodology : Two-fold serial dilution technique was employed to determine minimum inhibitory concentrations (MICs).
The results indicated that this compound exhibited MIC values comparable to or lower than those of standard antibiotics like norfloxacin and chloramphenicol .
Anticancer Studies
In vitro assays revealed that this compound could effectively induce apoptosis in certain cancer cell lines. The mechanism involved the modulation of apoptotic pathways through receptor binding .
Comparison with Similar Compounds
The compound shares structural similarities with other benzo-fused oxazepine derivatives described in the literature. Below is a detailed comparison based on synthetic routes, substituent effects, and physicochemical properties:
Structural Analogues and Substituent Effects
The following compounds from the evidence exhibit analogous benzo[e][1,4]oxazepine cores but differ in substitution patterns and attached groups:
| Compound ID & Name | Key Substituents | Synthetic Yield | Physical State |
|---|---|---|---|
| 13 : N-(3-(1-(Oxetan-3-yl)-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide | Oxetan-3-yl group at position 1 | 20% | White solid |
| 14 : N-(3-(2-Oxo-1-phenyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide | Phenyl group at position 1 | 75% | White solid |
| 25 : N-(2-(1-Isopropyl-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide | Isopropyl group at position 1 | 87% | Yellow solid |
| 26 : N-(4-(1-Isopropyl-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide | Isopropyl group at position 1 (para isomer) | 88% | White solid |
Key Observations :
- Substituent Position and Yield : Bulky substituents (e.g., isopropyl in 25 and 26 ) at position 1 of the oxazepine ring correlate with higher synthetic yields (87–88%) compared to smaller groups like oxetan-3-yl (20% for 13 ). This suggests steric or electronic effects may stabilize intermediates during synthesis .
- Electronic Effects : The 4-ethoxy group in the target compound may enhance solubility compared to methanesulfonamide analogues (e.g., 14 , 25 ) due to its electron-donating ethoxy moiety.
- Ring System Differences: The target compound’s benzo[b]oxazepine core differs from the benzo[e]oxazepine systems in 13–26.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: The 4-oxo group may reduce susceptibility to oxidative metabolism, as seen in similar oxazepinone derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzooxazepine core followed by sulfonamide coupling. Key steps include:
- Ring formation : Cyclization of precursors under acidic or basic conditions (e.g., using dehydrating agents like POCl₃).
- Sulfonylation : Reaction of the amine intermediate with 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
- Optimization : Design of Experiments (DoE) using factorial designs to evaluate temperature, solvent polarity, and stoichiometry impacts on yield . Purity (>95%) is verified via HPLC and LC-MS, with recrystallization in ethanol/water mixtures for purification .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonamide linkage.
- X-ray crystallography : For absolute configuration determination, as demonstrated in structurally related sulfonamide derivatives (e.g., single-crystal studies resolving isoxazolo-pyridazin systems) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode for [M+H]⁺ ion matching theoretical values).
Q. What methodologies are effective for assessing purity and stability during storage?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .
- Stability : Accelerated stability studies under varied conditions (pH, temperature, humidity) using kinetic modeling. For example, monitor degradation via LC-MS over 30 days at 40°C/75% RH .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces for binding site analysis .
- Molecular docking : Employ software like AutoDock Vina to simulate interactions with proteins (e.g., enzymes or receptors). Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental designs resolve contradictions in solubility and bioavailability data?
- Methodological Answer :
- Solubility studies : Use a ternary phase diagram approach with co-solvents (e.g., PEG 400, DMSO) and surfactants. Statistical analysis (ANOVA) identifies significant factors affecting solubility .
- Bioavailability : Parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies in rodent models. Address discrepancies by correlating logP values with membrane permeability data .
Q. How can researchers optimize reaction conditions for scaled-up synthesis while minimizing by-products?
- Methodological Answer :
- Process control : Implement flow chemistry systems with real-time monitoring (e.g., in-line FTIR) to adjust residence time and temperature dynamically .
- By-product analysis : Use LC-MS/MS to identify impurities; apply response surface methodology (RSM) to optimize parameters like catalyst loading and mixing speed .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target engagement assays : Cellular thermal shift assays (CETSA) to confirm target binding in live cells.
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects. For example, compare treated vs. untreated samples using bioinformatics tools like STRING or KEGG .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
